molecular formula C27H26N2O5 B11202678 Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B11202678
M. Wt: 458.5 g/mol
InChI Key: ZEYUXIUTLKEMRU-UHFFFAOYSA-N
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Description

Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound with a molecular formula of C27H26N2O5 and an average mass of 458.506 Da . This compound is notable for its intricate structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core. The synthetic route may involve:

    Formation of the Benzoxazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Ethoxy and Methoxy Group Introduction: These groups are introduced through specific reactions, such as etherification.

    Final Coupling: The final step involves coupling the benzoxazine core with the benzoate moiety under conditions that ensure high yield and purity.

Industrial production methods would likely optimize these steps for scalability, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using suitable reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazine derivatives, which share the core structure but differ in substituent groups. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The unique combination of ethoxy and methoxy groups in Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate distinguishes it from its analogs, potentially offering unique properties and applications.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

InChI

InChI=1S/C27H26N2O5/c1-4-33-24-10-6-9-21-23-16-22(19-7-5-8-20(15-19)31-2)28-29(23)26(34-25(21)24)17-11-13-18(14-12-17)27(30)32-3/h5-15,23,26H,4,16H2,1-3H3

InChI Key

ZEYUXIUTLKEMRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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